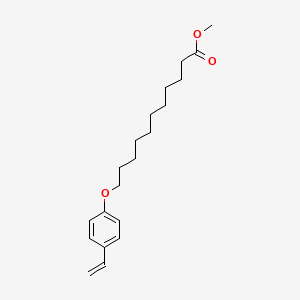

Methyl 11-(4-ethenylphenoxy)undecanoate

描述

属性

CAS 编号 |

109023-44-1 |

|---|---|

分子式 |

C20H30O3 |

分子量 |

318.4 g/mol |

IUPAC 名称 |

methyl 11-(4-ethenylphenoxy)undecanoate |

InChI |

InChI=1S/C20H30O3/c1-3-18-13-15-19(16-14-18)23-17-11-9-7-5-4-6-8-10-12-20(21)22-2/h3,13-16H,1,4-12,17H2,2H3 |

InChI 键 |

CINQSBWCAKPLNP-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C=C |

产品来源 |

United States |

准备方法

Mitsunobu Etherification

The Mitsunobu reaction offers a robust pathway for forming ether bonds under mild conditions, ideal for acid- or base-sensitive substrates.

Procedure :

- Substrate Preparation : Methyl 11-hydroxyundecanoate is synthesized via esterification of 11-hydroxyundecanoic acid with methanol using sulfuric acid as a catalyst.

- Coupling Reaction : The hydroxyl group of methyl 11-hydroxyundecanoate reacts with 4-ethenylphenol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C.

Mechanistic Insight :

DIAD mediates the oxidation of PPh₃, generating a phosphine oxide and a betaine intermediate. The phenol’s oxygen attacks the activated alcohol, forming the ether bond with inversion of configuration.

Advantages :

- High regioselectivity and yield (>85%).

- Mild conditions preserve the vinyl group’s integrity.

Limitations :

- Costly reagents (DIAD, PPh₃).

- Requires anhydrous conditions.

Williamson Ether Synthesis

This classical method employs nucleophilic substitution between an alkoxide and alkyl halide.

Procedure :

- Halide Synthesis : Methyl 11-bromoundecanoate is prepared by treating 11-hydroxyundecanoic acid with HBr in acetic acid, followed by esterification with methanol.

- Ether Formation : 4-Ethenylphenol is deprotonated with potassium carbonate in dimethylformamide (DMF), then reacted with methyl 11-bromoundecanoate at 80°C for 12 hours.

Optimization :

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rate.

- Yield: 70–75%, with minor elimination byproducts (e.g., undecenoate esters).

Sequential Esterification and Etherification

A two-step approach isolates ester formation and ether coupling.

Step 1: Ester Synthesis

11-Bromoundecanoic acid is esterified with methanol via acid-catalyzed Fischer esterification (H₂SO₄, reflux, 6 hours).

Step 2: Nucleophilic Substitution

The bromide intermediate reacts with sodium 4-ethenylphenoxide in ethanol at 60°C, yielding the target compound.

Challenges :

- Competing hydrolysis of the ester group under basic conditions.

- Requires careful pH control (pH 8–9).

Comparative Analysis of Methods

| Parameter | Mitsunobu | Williamson | Sequential |

|---|---|---|---|

| Yield (%) | 85–90 | 70–75 | 65–70 |

| Reaction Time (hours) | 4–6 | 12–18 | 8–10 |

| Cost (Reagents) | High | Moderate | Low |

| Byproduct Formation | Minimal | Moderate | Significant |

| Scalability | Limited | High | Moderate |

Key Observations :

- Mitsunobu excels in yield and purity but is less feasible for industrial-scale synthesis.

- Williamson offers scalability at the expense of longer reaction times.

Optimization Strategies

Solvent Selection

- THF maximizes miscibility in Mitsunobu reactions.

- DMF accelerates nucleophilic substitution in Williamson synthesis but necessitates post-reaction purification to remove residual solvent.

Catalytic Enhancements

- Microwave Assistance : Reduces Williamson reaction time to 4 hours at 100°C.

- Enzymatic Esterification : Lipase-catalyzed ester formation (e.g., Candida antarctica lipase B) improves stereoselectivity.

Challenges in Vinyl Group Preservation

The 4-ethenylphenoxy group is prone to polymerization under acidic or radical conditions. Mitigation strategies include:

- Inhibitors : Adding hydroquinone (0.1 wt%) during reactions.

- Low-Temperature Processing : Maintaining temperatures below 30°C in Mitsunobu and Williamson methods.

化学反应分析

Types of Reactions

Methyl 11-(4-ethenylphenoxy)undecanoate can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Strong nucleophiles (e.g., sodium methoxide) under basic conditions.

Major Products

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Substituted phenoxy derivatives

科学研究应用

Methyl 11-(4-ethenylphenoxy)undecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of specialty polymers and coatings.

作用机制

The mechanism of action of Methyl 11-(4-ethenylphenoxy)undecanoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can interact with biological targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

相似化合物的比较

Key Differences :

- The ethenyl group in the target compound introduces unsaturation, enabling reactions like radical polymerization or Michael additions, absent in the phenyl derivative.

2.2. Methyl 11-(trichlorosilyl)undecanoate

- Structure: Features a trichlorosilyl (-SiCl₃) group instead of ethenylphenoxy.

- Applications: Used in self-assembled monolayers (SAMs) on silica surfaces due to the SiCl₃ group’s affinity for hydroxylated substrates .

- Reactivity: Hydrolyzes to form silanol bonds, enabling covalent attachment to surfaces.

Key Differences :

- The trichlorosilyl group confers surface-binding capability, making it suitable for nanotechnology and coatings, unlike the ethenylphenoxy derivative, which may serve as a polymer precursor.

2.3. Methyl 11-(phenylsulfonyl)undecanoate

- Structure : Substituted with a sulfonyl (-SO₂Ph) group.

- Properties: Molecular weight: 340.48 g/mol.

- Applications : Sulfonyl groups are common in surfactants and drug intermediates due to their electron-withdrawing effects.

Key Differences :

- The sulfonyl group enhances polarity and oxidative stability compared to the ethenylphenoxy moiety, which is more hydrophobic and reactive.

2.4. Methyl 11-((2R,3R)-3-pentyloxiran-2-yl)undecanoate

Key Differences :

- The epoxide’s strain-driven reactivity contrasts with the ethenyl group’s propensity for addition or polymerization.

Physicochemical and Functional Comparison

常见问题

Q. What analytical techniques are suitable for quantifying Methyl 11-(4-ethenylphenoxy)undecanoate in complex matrices?

- GC-MS : Use a non-polar column (e.g., DB-5MS) with electron ionization (EI). Methyl undecanoate derivatives exhibit characteristic fragmentation patterns (e.g., m/z 368 [M⁺] for methyl 11-(4-phenylphenoxy)undecanoate) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm. Retention time varies with chain length and substituents (e.g., 30–32 min for similar esters) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the ethenylphenoxy group on biological activity?

- Approach : Synthesize analogs with substituent variations (e.g., 4-methylphenoxy, 4-fluorophenoxy) and assess bioactivity (e.g., antioxidant assays like DPPH radical scavenging or cytotoxicity via MTT). Compare EC₅₀ values to correlate electronic/steric effects with activity .

- Data Interpretation : Use molecular docking to predict interactions with target enzymes (e.g., hyaluronidases or oxidases) and validate via enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

- Case Example : If conflicting cytotoxicity results arise, verify assay conditions (e.g., cell line specificity, serum concentration). Perform dose-response curves with standardized controls (e.g., doxorubicin). Cross-validate using orthogonal methods (e.g., apoptosis assays via flow cytometry) .

- Statistical Analysis : Apply multivariate regression to account for variables like solvent purity or incubation time .

Q. How can metabolic stability of Methyl 11-(4-ethenylphenoxy)undecanoate be assessed in vitro?

- Protocol : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS over 0–120 minutes. Identify metabolites (e.g., hydroxylation at the ethenyl group or ester hydrolysis) .

- Kinetic Parameters : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method .

Q. What computational methods predict the environmental fate of Methyl 11-(4-ethenylphenoxy)undecanoate?

- Tools : Use EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Validate with experimental LogP (e.g., shake-flask method) and soil adsorption studies .

Methodological Notes

- Synthesis Optimization : For scale-up, replace TMSCl with BF₃·MeOH to improve esterification yields .

- Contradictory Spectral Data : If IR or MS results deviate from expectations, check for residual solvents (e.g., ethyl acetate in NMR samples) or matrix effects in MS .

- Biological Replicates : Use n ≥ 3 for cytotoxicity assays to account for cell heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。